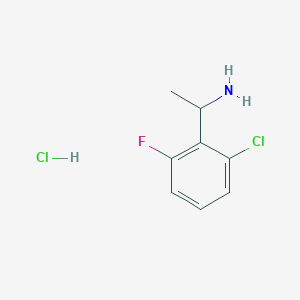

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBRSCIMJQYMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375474-27-3 | |

| Record name | Benzenemethanamine, 2-chloro-6-fluoro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: A Key Pharmaceutical Intermediate

Introduction

In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 1-(2-Chloro-6-fluorophenyl)ethan-1-amine and its hydrochloride salt represent a class of such critical intermediates. The specific arrangement of chloro and fluoro substituents on the phenyl ring, combined with the chiral amine center, provides a unique scaffold for the construction of novel therapeutics, particularly those targeting the central nervous system.[1] This technical guide offers a comprehensive overview of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, analytical characterization, and applications, with a focus on the scientific rationale behind the methodologies presented.

Chemical Identity and Physicochemical Properties

This compound is a chiral compound that exists as a racemic mixture or as individual enantiomers. The specific form is crucial for its application in stereospecific synthesis.

Table 1: Chemical Identification of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine and its Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 1-(2-Chloro-6-fluorophenyl)ethan-1-amine | 1000878-44-3 | C₈H₉ClFN | 173.62 | Racemic Free Base |

| This compound | 1375474-27-3 | C₈H₁₀Cl₂FN | 210.08 | Racemic Hydrochloride Salt |

| (R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride | 1100575-44-7 | C₈H₁₀Cl₂FN | 210.08 | (R)-Enantiomer Hydrochloride Salt |

| (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | 1000878-48-7 | C₈H₁₀Cl₂FN | 210.08 | (S)-Enantiomer Hydrochloride Salt |

Physicochemical Properties:

The hydrochloride salt is typically an off-white to light yellow solid.[2] While specific solubility data is not extensively published, it is expected to have higher solubility in polar solvents compared to the free base. It should be stored in a cool, dry place under an inert atmosphere.[3]

Table 2: Physicochemical Properties of this compound (Racemic)

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry | [2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process, commencing with the corresponding ketone. The key transformation is the reductive amination of the ketone precursor.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of 1-(2-Chloro-6-fluorophenyl)ethan-1-one

-

To a solution of 2-chloro-6-fluorobenzaldehyde in an anhydrous ether solvent (e.g., diethyl ether or THF), add a Grignard reagent such as methylmagnesium bromide dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-chloro-6-fluorophenyl)ethan-1-ol.

-

Dissolve the crude alcohol in a suitable solvent like dichloromethane and treat with an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or perform a Swern oxidation) to afford 1-(2-chloro-6-fluorophenyl)ethan-1-one.

-

Purify the ketone by column chromatography.

Step 2: Reductive Amination

-

Dissolve 1-(2-chloro-6-fluorophenyl)ethan-1-one in a solvent such as methanol.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Introduce a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is used. Alternatively, a chemical reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can be employed.[4]

-

Stir the reaction at room temperature until completion.

Step 3: Hydrochloride Salt Formation

-

After the reaction is complete, filter off the catalyst (if used) and concentrate the solution.

-

Dissolve the resulting crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Chiral Resolution

For applications requiring a single enantiomer, the racemic amine can be resolved using a chiral resolving agent, such as tartaric acid or its derivatives.[5][6][7]

Protocol 2: Chiral Resolution using (+)-Tartaric Acid

-

Dissolve the racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, possibly with gentle heating.

-

Add the tartaric acid solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to facilitate the crystallization of one of the diastereomeric salts. The diastereomeric salt of one enantiomer will be less soluble and will precipitate out.

-

Collect the crystals by filtration and wash with a small amount of the cold solvent.

-

To liberate the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the enantiomerically enriched amine with an organic solvent.

-

The enantiomeric purity can be determined by chiral HPLC or by NMR using a chiral shift reagent.

-

The other enantiomer can be recovered from the mother liquor.

Figure 2: Workflow for the chiral resolution of 1-(2-chloro-6-fluorophenyl)ethan-1-amine.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

Table 3: Representative Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. A quartet for the methine proton (CH-NH₂) and a doublet for the methyl group (CH₃). The amine protons may appear as a broad singlet.[3][8] |

| ¹³C NMR | Aromatic carbons with characteristic shifts influenced by the chloro and fluoro substituents. Aliphatic carbons for the methine and methyl groups.[3][8] |

| FTIR (cm⁻¹) | N-H stretching vibrations for the amine group, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-Cl and C-F stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₉ClFN) and characteristic fragmentation patterns.[9] |

Applications in Drug Development

1-(2-Chloro-6-fluorophenyl)ethan-1-amine, particularly its (S)-enantiomer, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application lies in the construction of molecules targeting the central nervous system.[1] The specific stereochemistry and substitution pattern of this intermediate are often essential for achieving the desired pharmacological activity and receptor binding.

While specific, publicly disclosed, marketed drugs directly utilizing this intermediate are not readily identifiable, its structural motifs are present in numerous patented compounds under investigation for a range of therapeutic areas. For instance, similar chloro-fluoro-substituted phenylamine structures are key components in the synthesis of kinase inhibitors for oncology.[10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning[2]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.[12]

Toxicological Information:

Detailed toxicological properties have not been fully investigated. Overexposure may result in serious illness.[2]

Conclusion

This compound is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical methodologies. The ability to resolve the racemic mixture into its constituent enantiomers is critical for its application in the stereospecific synthesis of complex APIs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists working to develop the next generation of therapeutics.

References

- 1. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 2. aksci.com [aksci.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 1375474-27-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. onyxipca.com [onyxipca.com]

- 8. rsc.org [rsc.org]

- 9. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine that serves as a crucial building block in modern medicinal chemistry. Its unique structural features, including the presence of a stereocenter and a halogenated phenyl ring, make it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this important intermediate, with a focus on its role in the discovery of next-generation pharmaceuticals.

Chemical Structure and Stereochemistry

This compound possesses a well-defined chemical structure characterized by a 2-chloro-6-fluorophenyl group attached to an ethylamine backbone. The presence of a chiral center at the carbon atom bearing the amino group gives rise to two enantiomers: (S)-1-(2-chloro-6-fluorophenyl)ethan-1-amine and (R)-1-(2-chloro-6-fluorophenyl)ethan-1-amine. The hydrochloride salt is the most common form of this compound, enhancing its stability and handling properties.

The specific three-dimensional arrangement of the substituents around the chiral center is critical for the biological activity of the final drug molecule. The (S)-enantiomer is frequently utilized in the synthesis of targeted therapies.[1][2]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. While experimentally determined data is scarce in publicly available literature, a combination of supplier information and predictive models provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂FN | [3][4][5][6] |

| Molecular Weight | 210.08 g/mol | [5][6][7] |

| Appearance | Off-white to light yellow solid | [8] |

| Predicted pKa | 8.07 ± 0.10 (for the conjugate acid of the free amine) | [9] |

| Predicted XlogP | 1.9 | [10] |

| Storage | Store in a cool, dry place, sealed in a dry environment at room temperature.[3][8][11] |

Note: The lack of experimentally verified data for properties such as melting point and solubility underscores the specialized nature of this compound, primarily used in industrial drug development settings. Safety Data Sheets from multiple suppliers explicitly state that the melting point and solubility are not available.[7]

Synthesis and Chiral Resolution

The synthesis of this compound typically proceeds through a two-step process: reductive amination of the corresponding ketone followed by chiral resolution to isolate the desired enantiomer.

Reductive Amination of 2-Chloro-6-fluoroacetophenone

The primary synthetic route involves the reductive amination of 2-chloro-6-fluoroacetophenone. This reaction introduces the amine functionality. While specific protocols for this exact substrate are proprietary, the general principles of reductive amination are well-established.

Reaction Scheme:

Figure 2: General scheme for the reductive amination of 2-chloro-6-fluoroacetophenone.

Conceptual Protocol: A detailed experimental protocol for a similar reductive amination of acetophenone using the Leuckart reaction provides a foundational understanding.[12]

-

Imine Formation: 2-Chloro-6-fluoroacetophenone is reacted with an amine source, such as ammonia or ammonium acetate, to form an intermediate imine.

-

Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent. Common choices include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

-

Workup and Isolation: The reaction mixture is worked up to remove reagents and byproducts. The crude amine is then purified, typically through distillation or chromatography.

-

Salt Formation: The purified free amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can be isolated by filtration.

Chiral Resolution

Since the reductive amination typically produces a racemic mixture, a chiral resolution step is necessary to isolate the desired enantiomer. The most common method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent.[5][13]

Workflow for Chiral Resolution:

Figure 3: Workflow for the chiral resolution of 1-(2-chloro-6-fluorophenyl)ethan-1-amine.

Protocol Outline using Tartaric Acid:

-

Salt Formation: The racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities in the chosen solvent. By carefully controlling the temperature and concentration, the less soluble diastereomer will preferentially crystallize out of the solution.

-

Isolation: The crystalline diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically pure free amine.

-

Extraction and Salt Formation: The free amine is extracted into an organic solvent, and the hydrochloride salt can be formed as described previously.

The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve high enantiomeric excess and yield.[12]

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-NH₂) coupled to the adjacent methyl protons, a doublet for the methyl group, and complex multiplets in the aromatic region due to the substituted phenyl ring. The NH₂ protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methine, and aromatic carbons. The carbon atoms attached to chlorine and fluorine will exhibit characteristic chemical shifts and coupling constants.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free amine, along with characteristic fragmentation patterns. High-resolution mass spectrometry can be used to confirm the elemental composition. PubChemLite provides predicted mass-to-charge ratios for various adducts of the free amine.[10]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the area of oncology and inflammatory diseases. Its structural features allow for its incorporation into scaffolds that can interact with specific biological targets.

Kinase Inhibitors

A significant application of this chiral amine is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

A notable example is the synthesis of pyrimidine-based Aurora kinase inhibitors.[14] These compounds are designed to reduce the levels of MYC oncoproteins, which are key drivers of many cancers. The (S)-enantiomer of a related chlorinated and fluorinated phenyl-containing amine is used to construct a key intermediate in the synthesis of these inhibitors.[14]

p38 MAP Kinase Inhibitors

Derivatives of 2-chloro-6-fluorophenyl acetic acid, which can be conceptually derived from the amine, have been used to synthesize potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[15] p38 MAP kinase is involved in the production of inflammatory cytokines, making it an attractive target for the treatment of chronic inflammatory disorders such as inflammatory bowel disease.

The 2-chloro-6-fluorophenyl moiety is often incorporated to occupy a specific binding pocket in the target enzyme, contributing to the potency and selectivity of the inhibitor.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Precautions: When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and inhalation of dust or fumes should be avoided.[7]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7]

Conclusion

This compound is a specialized yet highly valuable chiral building block for the pharmaceutical industry. Its synthesis via reductive amination and subsequent chiral resolution provides access to enantiomerically pure forms that are essential for the development of targeted therapies. While detailed experimental data on its physicochemical properties are not widely published, its utility in the synthesis of kinase inhibitors and other therapeutic agents is evident from the patent and scientific literature. As the demand for more specific and potent drugs continues to grow, the importance of chiral intermediates like this compound in drug discovery and development is set to increase.

References

- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral_resolution [chemeurope.com]

- 3. rsc.org [rsc.org]

- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 5. quora.com [quora.com]

- 6. appchemical.com [appchemical.com]

- 7. aksci.com [aksci.com]

- 8. This compound CAS#: 1375474-27-3 [chemicalbook.com]

- 9. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]

- 10. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 11. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 12. onyxipca.com [onyxipca.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (CAS Number: 1375474-27-3): A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride, identified by CAS number 1375474-27-3, is a chiral amine that serves as a critical intermediate in the synthesis of complex pharmaceutical molecules. Its structural features, particularly the presence of a chiral center and a halogenated phenyl ring, make it a valuable component for creating novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a building block in the development of therapeutics, with a focus on its application in the synthesis of agents targeting the central nervous system (CNS). While specific final drug products derived from this intermediate are not extensively disclosed in the public domain, this document will explore its general utility and the underlying chemical principles that make it a significant compound in medicinal chemistry.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as this compound, is a cornerstone of modern drug development, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles. This particular intermediate is of interest due to the combination of its chiral ethylamine side chain and the electronically modified 2-chloro-6-fluorophenyl group, which can influence the binding affinity and metabolic stability of the final drug molecule.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 1375474-27-3 | [1][2] |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₈H₁₀Cl₂FN | [3] |

| Molecular Weight | 210.08 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Storage | Sealed in a dry, room temperature environment | [4] |

Synthesis and Chirality

The synthesis of chiral amines like 1-(2-chloro-6-fluorophenyl)ethan-1-amine is a key area of research in organic chemistry. While the specific industrial synthesis of the hydrochloride salt (CAS 1375474-27-3) is proprietary, the general approach to creating such molecules often involves asymmetric synthesis or resolution of a racemic mixture.

A prevalent method for the synthesis of chiral amines is the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone. For instance, a common precursor would be 2-chloro-6-fluoroacetophenone.

References

- 1. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]

- 2. US4122193A - Drugs or medicines for influencing the central nervous system - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: A Chiral Building Block for Novel Therapeutics

Executive Summary: This document provides a comprehensive technical overview of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. Publicly available data and chemical literature establish this compound not as an active pharmaceutical ingredient (API) with a defined mechanism of action, but as a crucial chiral building block used in synthetic and medicinal chemistry. Therefore, this guide elucidates its role as a key intermediate in the drug discovery process. We will detail its chemical properties, its structural classification as a substituted phenethylamine, and the broad pharmacological potential of the derivatives it can generate. The narrative is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this molecule in the synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a chiral amine, meaning it exists as two non-superimposable mirror images (enantiomers), typically the (S) and (R) forms.[1][2] Its utility in pharmaceutical development is largely due to this chirality, combined with the specific electronic and steric properties conferred by the halogenated phenyl ring.[3][4] The hydrochloride salt form enhances stability and improves handling properties.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(2-chloro-6-fluorophenyl)ethan-1-amine;hydrochloride | [5] |

| Molecular Formula | C₈H₁₀Cl₂FN | [5] |

| Molecular Weight | 210.08 g/mol | [5] |

| CAS Number (Racemate HCl) | 1375474-27-3 | [5][6] |

| CAS Number (Racemate Free Base) | 1000878-44-3 | [7] |

| CAS Number ((S)-enantiomer Free Base) | 1000922-53-1 | [1][] |

| CAS Number ((R)-enantiomer HCl) | 1100575-44-7 | [2] |

| InChIKey | WLQXZWHHERXWHA-UHFFFAOYSA-N (Free Base) |[9] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Off-white to light yellow solid | [10] |

| Predicted Boiling Point | 208.2 ± 25.0 °C | [2] |

| Storage Conditions | Room temperature, sealed in dry, inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C | [2][10] |

| Purity | Typically ≥95-99% | [1][7] |

| Predicted XlogP | 1.9 |[9] |

The Role of a Chiral Building Block in Pharmaceutical Synthesis

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmacology. Different enantiomers of a chiral drug can exhibit widely different biological activities, with one being therapeutic while the other might be inactive or even toxic. Chiral amines are foundational building blocks for creating these enantiopure compounds, representing a significant motif in over 40% of commercial pharmaceuticals.[4]

1-(2-chloro-6-fluorophenyl)ethan-1-amine serves as an exemplary chiral intermediate.[] Its primary amine group is a versatile functional handle for a wide range of chemical transformations, while the fixed stereocenter allows for the direct introduction of specific three-dimensional architecture into a target molecule.[3][11] The 2-chloro-6-fluoro substitution pattern on the phenyl ring is particularly significant for medicinal chemists. These halogen atoms can modulate key drug properties, including:

-

Metabolic Stability: Halogens can block sites of oxidative metabolism, increasing the drug's half-life.

-

Binding Affinity: The electron-withdrawing nature and size of chlorine and fluorine can influence hydrogen bonding and van der Waals interactions with target proteins.

-

Lipophilicity: Halogenation impacts the molecule's oil/water partition coefficient (LogP), affecting its ability to cross cell membranes.

Structural Class & Pharmacological Context: The Substituted Phenethylamines

This intermediate belongs to the broad chemical class of substituted phenethylamines .[12] This class is defined by a core structure featuring a phenyl ring attached to an amino group via a two-carbon chain.[12][13] This simple scaffold is the basis for a vast number of endogenous neurotransmitters and psychoactive drugs.[12][14]

The mechanism of action of a final drug derived from this intermediate is dictated by the additional functional groups attached to the core scaffold. The substituted phenethylamine class is known to interact with a wide array of biological targets, primarily within the central nervous system.[12][13]

Common Mechanisms of Action for Substituted Phenethylamines Include:

-

Monoamine Transporter Modulation: Many, like amphetamine, act as releasing agents or reuptake inhibitors of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).[13]

-

G-Protein Coupled Receptor (GPCR) Agonism: Hallucinogenic phenethylamines like mescaline and the "2C" family are potent agonists of the serotonin 5-HT₂A receptor.[13] Others can target adrenergic or dopaminergic receptors.[13]

-

Enzyme Inhibition: Some derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), leading to increased levels of neurotransmitters.

The specific 2-chloro-6-fluoro substitution pattern of the starting intermediate provides a unique electronic and steric profile that can be exploited to design derivatives with high affinity and selectivity for a chosen target.

Caption: General structure of a substituted phenethylamine, showing potential points for substitution on the phenyl ring (R²-R⁶) and the ethylamine sidechain (Rα, Rβ, Rɴ).[12]

Application in a Drug Discovery Workflow

As a building block, this compound sits at the very beginning of the drug discovery pipeline. Its purpose is to be chemically modified to generate a library of novel compounds that can then be tested for biological activity.

Experimental Protocol: General Workflow for Scaffold Elaboration and Screening

This protocol is a self-validating system where the output of each stage determines the viability of the next.

-

Scaffold Elaboration (Lead Generation):

-

Objective: To create a diverse chemical library based on the intermediate scaffold.

-

Methodology:

-

Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane, DMF).

-

Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride and liberate the free amine.

-

In parallel reactions, acylate the amine with a variety of carboxylic acids (using coupling agents like HBTU/EDC) or sulfonyl chlorides to generate a library of amides and sulfonamides. Alternatively, perform reductive amination with various aldehydes or ketones to generate secondary amines.

-

Purify each new compound using column chromatography or preparative HPLC.

-

Confirm the structure and purity of each derivative using LC-MS and ¹H NMR. The expected mass and spectral shifts validate the success of the reaction.

-

-

-

High-Throughput Screening (HTS):

-

Objective: To identify "hits" from the library that interact with the biological target of interest.

-

Methodology:

-

Prepare solutions of each purified library compound in DMSO at a standard concentration (e.g., 10 mM).

-

Utilize an established in vitro assay for the target (e.g., an enzymatic activity assay, a receptor binding assay, or a cell-based reporter assay).

-

Screen the entire library at a single concentration (e.g., 10 µM) against the target.

-

Include positive and negative controls in every assay plate to validate the results (Z'-factor > 0.5).

-

Identify compounds that show activity above a predefined threshold (e.g., >50% inhibition or activation) as primary "hits".

-

-

-

Hit-to-Lead Optimization:

-

Objective: To improve the potency, selectivity, and drug-like properties of the initial hits.

-

Methodology:

-

Confirm the activity of hits by re-testing and generating dose-response curves to determine IC₅₀ or EC₅₀ values.

-

Synthesize new analogues around the most promising hit structures to establish a Structure-Activity Relationship (SAR). This involves systematically modifying parts of the molecule derived from the initial acylation or alkylation step.

-

Concurrently, evaluate lead candidates in secondary assays, such as ADME (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicity panels. The goal is a self-validating loop where improved potency is balanced with acceptable pharmacokinetic and safety profiles.

-

-

Caption: A generalized workflow illustrating the use of a chemical building block in a drug discovery program.

Conclusion

While this compound does not possess a known therapeutic mechanism of action itself, it is a chemical of high value to the pharmaceutical industry. As a chiral, halogenated substituted phenethylamine, it provides a validated starting point for the synthesis of novel drug candidates. Its true mechanism of action is enabling—it empowers medicinal chemists to rapidly generate diverse and stereochemically defined molecules for screening against a multitude of biological targets, particularly those implicated in central nervous system disorders. Understanding its properties and its role as a synthetic building block is essential for any researcher engaged in the discovery of next-generation therapeutics.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - C8H10Cl2FN | CSSB00000766611 [chem-space.com]

- 6. This compound | 1375474-27-3 [chemicalbook.com]

- 7. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE, CasNo.1000878-44-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 10. This compound CAS#: 1375474-27-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. med.virginia.edu [med.virginia.edu]

1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride literature review

An In-Depth Technical Guide to 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: Synthesis, Resolution, and Application

Introduction

This compound is a synthetically derived chiral amine that serves as a crucial building block in modern medicinal and organic chemistry.[1][2] Its structural features, specifically the presence of a chiral center and halogen-substituted phenyl ring, make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).[3] This guide provides a detailed overview of its chemical properties, synthesis, chiral resolution, analytical characterization, and applications for researchers and professionals in drug development.

Physicochemical Properties and Specifications

The hydrochloride salt form of 1-(2-chloro-6-fluorophenyl)ethan-1-amine enhances its stability and handling properties, making it suitable for laboratory use. It typically presents as an off-white to light yellow solid.[4]

| Property | Value | Source(s) |

| CAS Number | 1375474-27-3 | [5] |

| Molecular Formula | C₈H₉ClFN · HCl (C₈H₁₀Cl₂FN) | [6] |

| Molecular Weight | 210.08 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Storage | Room temperature, dry and sealed, under inert gas | [3][4][6] |

Note: The free base, 1-(2-chloro-6-fluorophenyl)ethan-1-amine, has a CAS number of 1000878-44-3 and a molecular weight of 173.62 g/mol .[1][6]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 1-(2-chloro-6-fluorophenyl)ethan-1-amine is a critical process, as the biological activity of its downstream products is often stereospecific. The manufacturing process typically involves the synthesis of the racemic amine followed by a chiral resolution step.

General Synthesis Pathway: Reductive Amination

A common method for preparing the racemic amine is the reductive amination of the corresponding ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one. This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the target amine.

References

- 1. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE, CasNo.1000878-44-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 4. This compound CAS#: 1375474-27-3 [m.chemicalbook.com]

- 5. This compound | 1375474-27-3 [chemicalbook.com]

- 6. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. As a crucial building block in pharmaceutical research and development, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document moves beyond mere procedural lists to explain the rationale behind each safety recommendation, fostering a culture of informed caution and scientific integrity.

Compound Identification and Hazard Analysis

This compound is a solid, typically appearing as an off-white to light yellow substance.[1][2] While specific toxicological properties have not been fully investigated, the compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][5][6]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | AK Scientific, Inc.[3] |

| CAS Number | 1000878-48-7 | AK Scientific, Inc.[3] |

| Molecular Formula | C8H10Cl2FN | AK Scientific, Inc.[3] |

| Molecular Weight | 210.07 g/mol | PubChem[6] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C recommended). | AK Scientific, Inc.[3], IWK Health Centre |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: AK Scientific, Inc.[3], PubChem[6]

The signal word for this compound is "Warning" .[3] This indicates a moderate level of hazard. The hazard statements underscore the necessity of preventing direct contact and inhalation.

Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach to Safety

The cornerstone of safely handling this compound is a multi-layered approach that prioritizes eliminating exposure through engineering controls and, where residual risk exists, mitigating it with appropriate PPE.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[7] This is the primary defense against inhaling dust or vapors. The causality is simple: the fume hood's constant airflow draws airborne particles away from the user's breathing zone, preventing respiratory irritation.[3]

-

Eyewash and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and safety shower.[3] In the event of accidental contact, immediate and prolonged flushing is critical to minimizing tissue damage.

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is the final barrier between the researcher and the chemical.

-

Hand Protection: Wear impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[7]

-

Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory.[7][8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9]

-

Skin and Body Protection: A lab coat must be worn and fully buttoned. Ensure all skin is covered.[7]

-

Respiratory Protection: If working outside of a fume hood (a practice that should be strictly avoided) or if there is a risk of significant aerosolization, a NIOSH-approved respirator is necessary.[1]

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling and Storage Protocols

Adherence to a strict, validated protocol is essential for minimizing risk during routine laboratory work.

Protocol for Weighing and Solution Preparation

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, glassware, solvent) is inside the hood.

-

Aliquotting the Solid: Retrieve the container from its storage location. Inside the fume hood, open the container. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat on a tared balance.

-

Causality: This step is performed slowly to minimize the generation of airborne dust, which is a primary inhalation hazard.[3]

-

-

Container Closure: Immediately and tightly close the main container to prevent contamination and moisture absorption.[1][3]

-

Dissolution: Carefully add the weighed solid to the destination flask containing the appropriate solvent. Use a funnel if necessary to prevent powder from adhering to the neck of the flask.

-

Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent or dispose of them as contaminated waste according to institutional guidelines.

-

Final Cleanup: Wipe down the work surface within the fume hood. Dispose of used gloves in the appropriate waste stream before leaving the work area. Wash hands thoroughly with soap and water.[3][9]

Storage and Stability

-

Conditions: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] Storage at 2-8°C under an inert atmosphere is often recommended.[10]

-

Incompatibilities: Keep away from strong oxidizing agents.[3][7] The compound is stable under recommended storage conditions.[7]

-

Hazardous Decomposition: In the event of a fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3]

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Management Protocol

For a small laboratory spill, follow these steps. For large spills, evacuate the area and contact emergency personnel.

Caption: Decision Workflow for Spill Response.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[3] Disposal should be carried out through a licensed waste disposal company in accordance with all local, state, and federal regulations.[3][7] Do not allow the product to enter drains or waterways.[3]

References

- 1. kishida.co.jp [kishida.co.jp]

- 2. This compound CAS#: 1375474-27-3 [m.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | C8H10Cl2FN | CID 53484674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aaronchem.com [aaronchem.com]

- 9. aaronchem.com [aaronchem.com]

- 10. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]

solubility of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework to predict its solubility in a range of common organic solvents. The guide delves into the physicochemical properties of the molecule, the thermodynamic principles governing solubility, and the influence of both the substituted phenyl ring and the hydrochloride salt form on its interaction with various solvent classes. Furthermore, a detailed, self-validating experimental protocol for the accurate determination of its solubility is presented, complete with a workflow diagram. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering field-proven insights to inform solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a chiral amine derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The efficiency of manufacturing processes such as reaction, crystallization, and purification is intrinsically linked to the solubility of this intermediate in various organic solvents. An informed selection of solvents is paramount, impacting yield, purity, crystal form, and ultimately, the economic viability of the drug substance.

As an amine hydrochloride, the compound exists as an ionic salt. This salt form dramatically alters its solubility profile compared to its free base, generally increasing its polarity and favoring solubility in more polar solvents. However, the term "polar" is nuanced in organic chemistry, encompassing a spectrum of interactions from dipole-dipole forces to hydrogen bonding capabilities. This guide will, therefore, dissect the expected solubility based on these specific intermolecular interactions.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The properties for this compound are summarized below.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₀Cl₂FN | [1][2] |

| Molecular Weight | 210.07 g/mol | [1] |

| Appearance | Solid (predicted) | [3] |

| Structure | Amine hydrochloride salt | [1][2] |

| Predicted XlogP | 1.9 | [2] |

| InChIKey | PUBRSCIMJQYMNY-UHFFFAOYSA-N | |

| CAS Number | 1375474-27-3 | [4][5] |

The structure reveals several key features that govern its solubility:

-

Ionic Character : As a hydrochloride salt, the molecule is ionic, consisting of a protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻). This introduces strong ion-dipole interactions with polar solvents.

-

Hydrogen Bonding : The ammonium group (-NH₃⁺) is a strong hydrogen bond donor. This will be a primary driver of solubility in protic solvents and those with hydrogen bond acceptor sites (e.g., carbonyls, ethers).

-

Aromatic Ring : The substituted phenyl ring is largely non-polar and capable of π-π stacking interactions. The presence of electron-withdrawing halogen substituents (chloro- and fluoro-) influences the electron density of the ring.

-

Halogen Substituents : The chlorine and fluorine atoms increase the molecule's polarity and can participate in halogen bonding, although this is a weaker interaction.

Theoretical Solubility Profile in Organic Solvents

The guiding principle for solubility is "like dissolves like," which is based on the polarity and intermolecular forces of the solute and solvent. For an ionic compound like an amine hydrochloride, solubility in organic solvents is a trade-off between overcoming the high lattice energy of the crystal and the energy gained from solvation.

Protic Solvents (e.g., Alcohols, Carboxylic Acids)

-

High Solubility Expected in Lower Alcohols (Methanol, Ethanol) : These solvents are highly polar and are excellent hydrogen bond donors and acceptors. Methanol and ethanol will effectively solvate both the ammonium cation (via hydrogen bonding to the oxygen lone pair and ion-dipole interactions) and the chloride anion (via hydrogen bonding from the hydroxyl proton). The relatively small alkyl chains of these alcohols do not significantly detract from their overall polarity.

-

Decreasing Solubility with Increasing Alkyl Chain Length (e.g., Propanol, Butanol) : As the alkyl chain of the alcohol increases, the non-polar character of the solvent becomes more dominant. While still capable of hydrogen bonding, the overall polarity decreases, leading to a reduction in the ability to solvate the ionic salt. Therefore, a trend of decreasing solubility is predicted from methanol > ethanol > propanol > butanol.

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)

-

Good to Moderate Solubility Expected :

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) : These are highly polar aprotic solvents with strong dipole moments and accessible oxygen atoms that are excellent hydrogen bond acceptors. They can effectively solvate the ammonium cation. However, they are poor at solvating small anions like chloride, which may limit the overall solubility compared to protic solvents.

-

Acetonitrile (ACN) : Acetonitrile is a polar aprotic solvent, but it is less polar than DMSO or DMF. Its ability to solvate ions is weaker, and thus, lower solubility is anticipated compared to DMSO and DMF.

-

Ethers and Ketones (e.g., Tetrahydrofuran (THF), Acetone, Methyl Ethyl Ketone (MEK))

-

Low to Moderate Solubility Expected :

-

Ketones (Acetone, MEK) : These solvents have a significant dipole moment due to the carbonyl group, which can act as a hydrogen bond acceptor for the ammonium cation. They are moderately polar and may show some limited solubility.

-

Ethers (THF, Diethyl Ether) : Ethers are less polar than ketones. While the oxygen atom can act as a hydrogen bond acceptor, the overall low polarity and inability to effectively solvate both the cation and anion will likely result in poor solubility. Diethyl ether, being significantly less polar than THF, is expected to be a very poor solvent for this salt.

-

Non-Polar Solvents (e.g., Hexanes, Toluene, Dichloromethane)

-

Very Low to Insoluble Expected :

-

Alkanes (Hexanes, Heptane) : These are non-polar solvents capable only of weak van der Waals forces. They cannot overcome the crystal lattice energy of an ionic salt. The compound is expected to be practically insoluble in these solvents.

-

Aromatics (Toluene) : While toluene has a polarizable aromatic system, it is considered non-polar and lacks the ability to form strong interactions with ions. Very low solubility is expected.

-

Halogenated Solvents (Dichloromethane - DCM) : DCM has a dipole moment but is not a strong hydrogen bond acceptor and is generally considered a non-polar aprotic solvent. It is a poor solvent for ionic salts, and the compound is expected to be largely insoluble.

-

Summary Table of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong H-bond donor/acceptor, high polarity, effectively solvates both ions. |

| Isopropanol, n-Butanol | Moderate to Low | Increased non-polar character reduces overall solvating power for ions. | |

| Polar Aprotic | DMSO, DMF | Good to Moderate | Strong H-bond acceptor, high polarity, effectively solvates cation but not anion. |

| Acetonitrile | Moderate to Low | Lower polarity than DMSO/DMF, weaker solvation of ions. | |

| Ketones | Acetone, MEK | Low to Moderate | H-bond acceptor, moderate polarity. |

| Ethers | Tetrahydrofuran (THF) | Low | Weak H-bond acceptor, low polarity. |

| Diethyl Ether | Very Low / Insoluble | Very low polarity. | |

| Non-Polar | Hexanes, Toluene, DCM | Very Low / Insoluble | Lacks polarity and H-bonding ability to overcome crystal lattice energy. |

Experimental Protocol for Equilibrium Solubility Determination

To validate the theoretical predictions and obtain quantitative data, a robust experimental protocol is essential. The "shake-flask" method is a well-established and reliable technique for determining equilibrium solubility.[6]

Objective

To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (API)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable column and validated analytical method for the API

Experimental Workflow Diagram

References

- 1. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | C8H10Cl2FN | CID 53484674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 3. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]

- 4. This compound | 1375474-27-3 [chemicalbook.com]

- 5. This compound CAS#: 1375474-27-3 [chemicalbook.com]

- 6. who.int [who.int]

Spectroscopic Characterization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride: A Technical Guide

Introduction

The hydrochloride salt form influences the spectroscopic features, particularly in NMR and IR, by protonating the primary amine to an ammonium group. This guide will thoroughly explain the causal relationships between the molecular structure, its salt form, and the resulting spectral data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for spectral assignment. The following diagram illustrates the chemical structure and the atom numbering scheme that will be used for the interpretation of NMR data.

Caption: Structure of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information. The hydrochloride form means the amine is protonated (-NH3+), which significantly affects the chemical shifts of nearby protons and carbons. Deuterated solvents like DMSO-d₆ or D₂O are suitable for this polar salt.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |

| CH₃ (C8-H) | 1.6 - 1.8 | Doublet (d) | J(H-C8, H-C7) ≈ 7 Hz | 3H | Coupled to the methine proton (C7-H). |

| CH (C7-H) | 4.7 - 4.9 | Quartet (q) | J(H-C7, H-C8) ≈ 7 Hz | 1H | Deshielded by the adjacent ammonium group and aromatic ring. |

| Ar-H (C4-H) | 7.3 - 7.5 | Triplet of triplets (tt) or multiplet (m) | J(H-C4, H-C3) ≈ 8-9 Hz, J(H-C4, H-C5) ≈ 8-9 Hz, J(H-C4, F-C2) ≈ 8-10 Hz | 1H | Coupled to adjacent aromatic protons and the fluorine atom. |

| Ar-H (C3-H, C5-H) | 7.5 - 7.7 | Multiplet (m) | 2H | Complex multiplet due to coupling with adjacent protons and fluorine. | |

| -NH₃⁺ | 8.5 - 9.5 | Broad singlet (br s) | 3H | Broad due to quadrupole broadening and exchange. Disappears on D₂O exchange.[1] |

¹H NMR Interpretation

-

Aliphatic Region: The ethylamine side chain gives rise to two distinct signals. The methyl protons (C8-H) are expected to appear as a doublet around 1.6-1.8 ppm due to coupling with the single methine proton (C7-H). The methine proton itself will be a quartet around 4.7-4.9 ppm. Its significant downfield shift is a direct consequence of the powerful electron-withdrawing effect of the adjacent protonated amino group (-NH₃⁺).

-

Aromatic Region: The 2-chloro-6-fluorophenyl group presents a complex aromatic region. The three aromatic protons will be in the range of 7.3-7.7 ppm. The proton at the C4 position will likely be a triplet of triplets due to coupling to the two adjacent protons (C3-H and C5-H) and a longer-range coupling to the fluorine atom at C2. The protons at C3 and C5 will show complex multiplets due to their coupling to each other, C4-H, and the fluorine.

-

Ammonium Protons: The three protons of the ammonium group (-NH₃⁺) are expected to appear as a broad singlet at a significantly downfield position (8.5-9.5 ppm).[1] This broadness is characteristic and results from rapid exchange with trace amounts of water and quadrupolar effects from the nitrogen atom. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₃⁺ signal will disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is summarized below.

| Carbon(s) | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Assignment Notes |

| C8 (CH₃) | 18 - 22 | Singlet | Typical aliphatic methyl carbon. |

| C7 (CH) | 50 - 55 | Singlet | Shifted downfield by the adjacent -NH₃⁺ group. |

| C4 | 125 - 127 | Doublet (⁴JCF ≈ 3-4 Hz) | Aromatic CH carbon with small coupling to fluorine. |

| C5 | 130 - 132 | Doublet (³JCF ≈ 5-6 Hz) | Aromatic CH carbon coupled to fluorine. |

| C3 | 132 - 134 | Doublet (³JCF ≈ 10-12 Hz) | Aromatic CH carbon with stronger coupling to fluorine. |

| C1 | 135 - 138 | Doublet (²JCF ≈ 15-20 Hz) | Quaternary carbon attached to the ethylamine group. |

| C6 (C-Cl) | 138 - 141 | Doublet (²JCF ≈ 5-7 Hz) | Quaternary carbon bearing the chlorine atom. |

| C2 (C-F) | 158 - 162 | Doublet (¹JCF ≈ 245-255 Hz) | Quaternary carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |

¹³C NMR Interpretation

-

Aliphatic Carbons: The methyl carbon (C8) will be found in the typical upfield aliphatic region (18-22 ppm). The methine carbon (C7), being directly attached to the electron-withdrawing ammonium group, will be significantly deshielded and appear around 50-55 ppm.

-

Aromatic Carbons: The aromatic region will display six distinct signals. A key feature will be the carbon directly attached to the fluorine atom (C2), which will appear far downfield (158-162 ppm) as a doublet with a very large one-bond coupling constant (¹JCF ≈ 245-255 Hz).[2] The carbon bearing the chlorine (C6) will also be downfield. The other aromatic carbons will show smaller C-F coupling constants depending on their proximity to the fluorine atom, which is invaluable for definitive assignment.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[3][4]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[4]

-

Instrument Setup : Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Perform shimming (manual or automatic) to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[3]

-

Data Acquisition : Acquire the ¹H NMR spectrum. If the assignment of the -NH₃⁺ peak is desired, acquire a second spectrum after adding one drop of D₂O.

-

Acquire the ¹³C NMR spectrum. A standard proton-decoupled sequence is typically used to produce a spectrum with singlets for each carbon (though C-F coupling will still be present).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[5][6] The spectrum will be dominated by vibrations from the ammonium group, the aromatic ring, and the C-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Notes |

| 3200 - 2800 | Strong, Broad | N-H stretch (-NH₃⁺) | A very broad and strong absorption characteristic of an ammonium salt.[7] |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Sharp peaks on top of the broad N-H stretch. |

| ~2980 - 2900 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl and methine groups. |

| 1610 - 1580 | Medium | N-H bend (-NH₃⁺) | Asymmetric bending of the ammonium group.[8] |

| 1520 - 1480 | Medium | N-H bend (-NH₃⁺) | Symmetric bending of the ammonium group. |

| 1470 - 1440 | Medium-Strong | Aromatic C=C stretch | In-plane skeletal vibrations of the benzene ring. |

| 1250 - 1020 | Strong | C-N stretch | Stretching of the bond between the methine carbon and nitrogen.[9] |

| 1100 - 1000 | Strong | C-F stretch | A strong, characteristic absorption for aryl fluorides. |

| 800 - 600 | Strong | C-Cl stretch | Characteristic absorption for aryl chlorides. |

IR Spectrum Interpretation

The most telling feature in the IR spectrum will be the very broad and strong absorption band spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.[7] This broadness is due to extensive hydrogen bonding in the solid state. Superimposed on this broad envelope, one can expect to see sharper peaks for the aromatic and aliphatic C-H stretches.

The N-H bending (scissoring) vibrations of the -NH₃⁺ group are expected to appear as two distinct bands in the 1610-1480 cm⁻¹ region.[8] The aromatic C=C stretching bands will be present in their usual region around 1450 cm⁻¹. Finally, the spectrum will be characterized by strong absorptions in the fingerprint region corresponding to the C-N, C-F, and C-Cl stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation : Gently grind 1-2 mg of the hydrochloride salt with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation : Transfer the powder to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[10] The analysis will be performed on the free amine after the loss of HCl in the gas phase. The mass spectrum will show the protonated molecule [M+H]⁺ of the free amine.

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Formula (Free Amine): C₈H₉ClFN

-

Exact Mass (Free Amine): 173.0407

-

[M+H]⁺ (Protonated Free Amine): m/z 174.0480

Predicted Fragmentation Pathway

The primary fragmentation pathway for phenethylamines upon collision-induced dissociation (CID) is typically the loss of the amine group via cleavage of the Cα-Cβ bond (benzylic cleavage) or the loss of ammonia.[11][12]

Caption: Predicted ESI-MS/MS fragmentation of the protonated free amine.

-

Parent Ion : The ESI mass spectrum will show a base peak corresponding to the protonated free amine at m/z 174.0480 . The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

-

Major Fragments :

-

Loss of Ammonia (NH₃) : A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, which would lead to a fragment ion at m/z 157.02 .[11]

-

Benzylic Cleavage : Cleavage of the bond between C7 and the aromatic ring is also possible, though less common for protonated amines than radical cations. A more likely fragmentation is the loss of the entire ethylamine side chain as a radical, but a more characteristic fragmentation in phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. However, for this structure, the most likely cleavage is the loss of the CH(NH₂)CH₃ side chain, leading to the 2-chloro-6-fluorophenyl cation at m/z 131.98 .

-

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.[13]

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Instrument Settings : Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal ionization.

-

Data Acquisition : Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS) : If fragmentation information is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 174.05) as the precursor and applying collision energy to induce fragmentation.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offers a reliable reference for researchers. The provided step-by-step protocols for data acquisition represent best practices in an analytical laboratory, ensuring that scientists can generate high-quality data. By understanding the predicted spectral features and the rationale behind them, professionals in drug discovery and development can approach the synthesis and analysis of this important building block with a higher degree of confidence and scientific rigor.

References

- 1. researchgate.net [researchgate.net]

- 2. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the Chiral Properties and Analysis of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride

Introduction: The Significance of a Single Chiral Center

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates pharmacological activity. The two mirror-image forms, or enantiomers, of a chiral drug can exhibit profoundly different biological effects. One enantiomer, the eutomer, may be responsible for the desired therapeutic action, while its counterpart, the distomer, could be inactive, less active, or even contribute to undesirable side effects or toxicity[1][2].

This guide focuses on 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, a key chiral building block in pharmaceutical synthesis. Its structure, characterized by a single stereocenter at the carbon bearing the amine group, makes it a valuable intermediate for creating complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and kinase-mediated pathways[3][4][5]. The control and analysis of its stereochemistry are not merely academic exercises; they are critical, non-negotiable requirements for ensuring the safety, efficacy, and quality of the final drug product.

This document provides an in-depth exploration of the chiral properties of this amine. We will delve into the core strategies for its separation, the analytical methodologies for verifying its enantiomeric purity, and the underlying principles that guide these laboratory-proven techniques.

Section 1: Establishing Stereochemical Identity: Synthesis and Resolution Strategies

The journey to an enantiomerically pure compound begins with its creation. While direct asymmetric synthesis is an increasingly powerful approach, classical resolution of a racemate remains a robust and widely practiced industrial strategy.

Part A: Synthesis of the Racemic Precursor

The most common and straightforward route to the racemic mixture of 1-(2-chloro-6-fluorophenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 2-chloro-6-fluoroacetophenone. This method is efficient and utilizes readily available starting materials. The process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired racemic amine using a reducing agent like sodium borohydride[4].

Part B: The Separation of Enantiomers: Chiral Resolution

Once the racemic mixture is obtained, the critical step of separating the two enantiomers begins. This process, known as chiral resolution, leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional means.

This technique is the cornerstone of industrial-scale chiral separations for basic compounds like amines.[6][7] The principle is elegant in its simplicity: the racemic amine is treated with a single enantiomer of a chiral acid (the "resolving agent"). This reaction creates a pair of diastereomeric salts, which possess different solubilities in a given solvent system, allowing one to crystallize preferentially.

Causality in Protocol Design: The choice of both the resolving agent and the solvent is the most critical variable. Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid derivatives are common starting points.[6] The goal is to identify a pairing that results in a significant solubility difference between the two diastereomeric salts. This is often an empirical process requiring systematic screening, as subtle molecular interactions dictate the stability and solubility of the crystal lattice.

Protocol 1: Generalized Methodology for Diastereomeric Salt Resolution

-